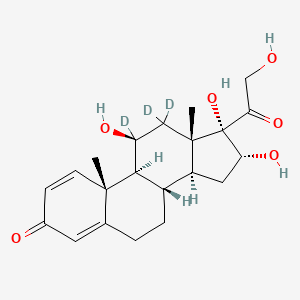

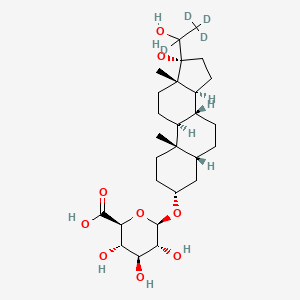

16|A-Hydroxyprednisolone-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16|A-Hydroxyprednisolone-d3 is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a deuterated form of 16-alpha-hydroxyprednisolone, where three hydrogen atoms are replaced by deuterium. This modification can be useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 16|A-Hydroxyprednisolone-d3 involves several steps, starting from hydrocortisone. The process includes a 1,2-dehydrogenation reaction performed by Arthrobacter simplex, followed by a 16-alpha-hydroxylation reaction by Streptomyces roseochromogenes . The reaction conditions typically involve maintaining a pH of 6.0 and a temperature of 26°C .

Industrial Production Methods: Industrial production methods for this compound involve the use of advanced biotechnological processes. These methods ensure high regio- and stereo-specificity, which are crucial for the production of steroidal drugs . The process is designed to be efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 16|A-Hydroxyprednisolone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form different metabolites, and it can also undergo reduction reactions to revert to its parent compound .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen donors, dehalogenation reagents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure high yields and purity .

Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and dehydrogenated derivatives. These products are often used in further pharmacological studies to understand the compound’s behavior in biological systems .

Aplicaciones Científicas De Investigación

16|A-Hydroxyprednisolone-d3 has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and mechanisms of steroidal transformations. In biology, it serves as a tool to investigate the metabolic pathways of glucocorticoids. In medicine, it is used in the development of anti-inflammatory and immunosuppressive therapies . The compound is also used in the pharmaceutical industry for the production of various steroidal drugs .

Mecanismo De Acción

The mechanism of action of 16|A-Hydroxyprednisolone-d3 involves its binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound’s effects are mediated through the modification of nuclear transcription and protein synthesis .

Comparación Con Compuestos Similares

16|A-Hydroxyprednisolone-d3 is unique due to its deuterated form, which allows for more precise pharmacokinetic studies. Similar compounds include 16-alpha-hydroxyprednisolone, prednisolone, and hydrocortisone . These compounds share similar anti-inflammatory and immunosuppressive properties but differ in their metabolic stability and pharmacokinetic profiles.

Conclusion

This compound is a valuable compound in scientific research and pharmaceutical development. Its unique properties and wide range of applications make it an important tool for studying the mechanisms and effects of glucocorticoids.

Propiedades

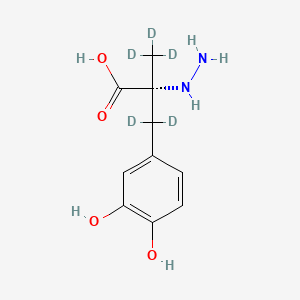

Fórmula molecular |

C21H28O6 |

|---|---|

Peso molecular |

379.5 g/mol |

Nombre IUPAC |

(8S,9S,10R,11S,13S,14S,16R,17S)-11,12,12-trideuterio-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1/i9D2,15D |

Clave InChI |

SEKYBDYVXDAYPY-NKKUVLNISA-N |

SMILES isomérico |

[2H][C@]1([C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@@H]4C[C@H]([C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)O)O |

SMILES canónico |

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)

![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)

![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)

![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)